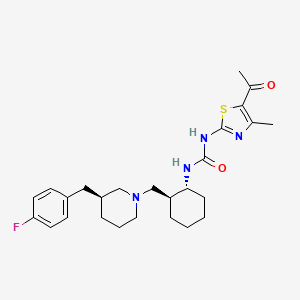
CCR3 Antagonist
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CCR3 Antagonist is a useful research compound. Its molecular formula is C26H35FN4O2S and its molecular weight is 486.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Asthma and Allergic Inflammation
Several studies have investigated the role of CCR3 antagonists in managing asthma and allergic conditions:
- GW766994 : In a randomized, placebo-controlled trial, this oral CCR3 antagonist was evaluated for its efficacy in reducing eosinophil counts in patients with eosinophilic asthma. Although it did not significantly reduce eosinophil levels, it showed a modest improvement in airway responsiveness (PC20 methacholine) .
- SB328437 : This antagonist has been shown to inhibit eosinophil recruitment in various models of allergic inflammation. In a mouse model of asthma, SB328437 effectively blocked eosinophil recruitment into the lungs, reducing airway hyperresponsiveness .
Cancer Treatment
Recent research has explored the potential of CCR3 antagonists in cancer therapy:
- SB328437 and Chemoresistance : A study demonstrated that SB328437 sensitizes gastric cancer cells to 5-fluorouracil (5-FU), a common chemotherapeutic agent. The antagonist was shown to alter the molecular dynamics associated with 5-FU resistance, suggesting its potential as an adjunct therapy in gastric cancer treatment .
- Eosinophils in Tumor Microenvironment : Research indicates that eosinophils can contribute to tumor progression. By inhibiting CCR3, SB328437 may alter the tumor microenvironment and enhance the efficacy of existing cancer therapies .
Inflammatory Bowel Disease (IBD)
The role of CCR3 antagonists extends to gastrointestinal disorders:
- SB328437 in Colitis Models : In studies using mouse models of chronic colitis, treatment with SB328437 resulted in reduced disease activity and inflammation. The antagonist inhibited eosinophil migration to inflamed tissues, demonstrating its anti-inflammatory properties .
Retinal Diseases
CCR3 antagonism has also been explored in ocular conditions:
- Protection Against Photoreceptor Cell Death : In vitro studies showed that blocking CCR3 reduced light-induced cell death in photoreceptor cell lines. This suggests that CCR3 antagonists could be beneficial for treating conditions like age-related macular degeneration (AMD) .
Summary Table of Key Findings
特性
分子式 |
C26H35FN4O2S |
|---|---|
分子量 |
486.6 g/mol |
IUPAC名 |
1-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-[(1R,2S)-2-[[(3S)-3-[(4-fluorophenyl)methyl]piperidin-1-yl]methyl]cyclohexyl]urea |
InChI |
InChI=1S/C26H35FN4O2S/c1-17-24(18(2)32)34-26(28-17)30-25(33)29-23-8-4-3-7-21(23)16-31-13-5-6-20(15-31)14-19-9-11-22(27)12-10-19/h9-12,20-21,23H,3-8,13-16H2,1-2H3,(H2,28,29,30,33)/t20-,21-,23+/m0/s1 |
InChIキー |
NDZYPHLNJZSQJY-QNWVGRARSA-N |
SMILES |
CC1=C(SC(=N1)NC(=O)NC2CCCCC2CN3CCCC(C3)CC4=CC=C(C=C4)F)C(=O)C |
異性体SMILES |
CC1=C(SC(=N1)NC(=O)N[C@@H]2CCCC[C@H]2CN3CCC[C@H](C3)CC4=CC=C(C=C4)F)C(=O)C |
正規SMILES |
CC1=C(SC(=N1)NC(=O)NC2CCCCC2CN3CCCC(C3)CC4=CC=C(C=C4)F)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















